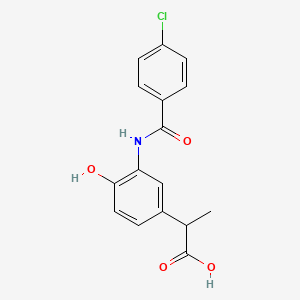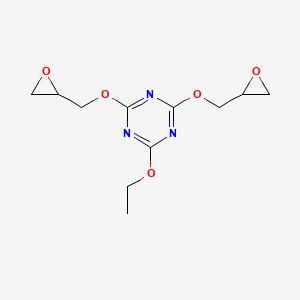
4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine is a chemical compound known for its unique structure and properties. It belongs to the class of triazine derivatives, which are widely used in various industrial applications due to their stability and reactivity. This compound is particularly notable for its epoxy groups, which make it highly reactive and useful in polymer chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine typically involves the reaction of 2-ethoxy-4,6-dichloro-1,3,5-triazine with glycidol. The reaction is carried out under controlled conditions to ensure the formation of the desired epoxy groups. The process involves:
Reactants: 2-ethoxy-4,6-dichloro-1,3,5-triazine and glycidol.
Solvent: A suitable solvent such as dichloromethane or toluene.
Catalyst: A base catalyst like triethylamine.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine undergoes various chemical reactions, including:
Epoxy Ring Opening: The epoxy groups can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of different functionalized products.
Substitution Reactions: The triazine ring can undergo substitution reactions with various nucleophiles, replacing the ethoxy group with other functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Catalysts: Acid or base catalysts depending on the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include functionalized triazine derivatives with various substituents, which can be tailored for specific applications in materials science and polymer chemistry.
Aplicaciones Científicas De Investigación
4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine has a wide range of applications in scientific research:
Polymer Chemistry: Used as a cross-linking agent in the synthesis of advanced polymers and resins.
Materials Science: Employed in the development of high-performance coatings and adhesives.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and as a reactive intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine involves the reactivity of its epoxy groups. These groups can form covalent bonds with nucleophiles, leading to the formation of cross-linked networks in polymers. The triazine ring provides stability and rigidity to the resulting materials, enhancing their mechanical properties and thermal stability.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Bis(2,3-epoxypropoxy)-2-methoxy-1,3,5-triazine: Similar structure but with a methoxy group instead of an ethoxy group.
4,6-Bis(2,3-epoxypropoxy)-2-chloro-1,3,5-triazine: Contains a chloro group, leading to different reactivity and applications.
4,6-Bis(2,3-epoxypropoxy)-2-phenoxy-1,3,5-triazine: Features a phenoxy group, which can influence its properties and uses.
Uniqueness
4,6-Bis(2,3-epoxypropoxy)-2-ethoxy-1,3,5-triazine is unique due to its combination of epoxy groups and the ethoxy substituent on the triazine ring. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in polymer chemistry and materials science.
Propiedades
Número CAS |
26513-18-8 |
|---|---|
Fórmula molecular |
C11H15N3O5 |
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
2-ethoxy-4,6-bis(oxiran-2-ylmethoxy)-1,3,5-triazine |
InChI |
InChI=1S/C11H15N3O5/c1-2-15-9-12-10(18-5-7-3-16-7)14-11(13-9)19-6-8-4-17-8/h7-8H,2-6H2,1H3 |
Clave InChI |
MABUNFPSJVOXHZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=NC(=N1)OCC2CO2)OCC3CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


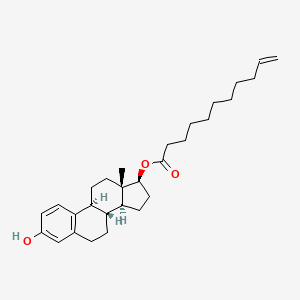

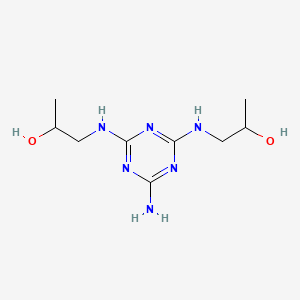
![Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate](/img/structure/B12675171.png)
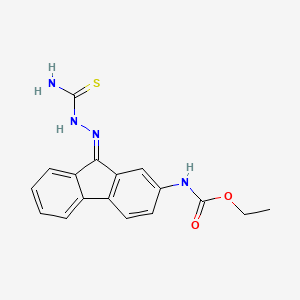
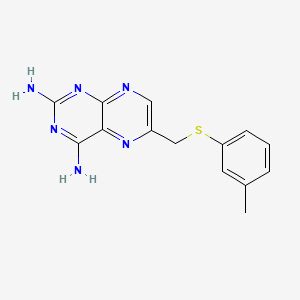

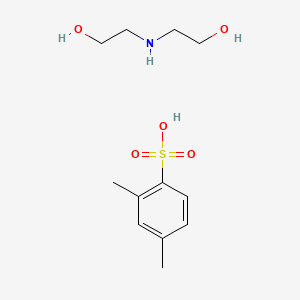

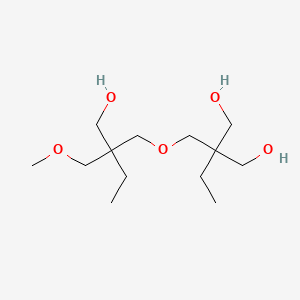
![2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene](/img/structure/B12675214.png)


